molecular formula C10H13BrClNO B6197902 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2680536-27-8

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Katalognummer: B6197902
CAS-Nummer: 2680536-27-8
Molekulargewicht: 278.57 g/mol
InChI-Schlüssel: VWRKLKJPJDSSBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 9th position and a methyl group at the 7th position on the benzoxazepine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and bromine.

    Bromination: The bromination reaction is carried out by treating the starting material with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.

    Formation of Hydrochloride Salt: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The benzoxazepine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazepine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzoxazepine ring play a crucial role in determining its binding affinity and specificity for these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Similar structure but lacks the methyl group at the 7th position.

    9-chloro-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Similar structure but has a chlorine atom instead of bromine.

    7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the bromine atom at the 9th position.

Uniqueness

The presence of both the bromine atom at the 9th position and the methyl group at the 7th position makes 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride unique

Eigenschaften

CAS-Nummer

2680536-27-8

Molekularformel

C10H13BrClNO

Molekulargewicht

278.57 g/mol

IUPAC-Name

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-7-4-8-6-12-2-3-13-10(8)9(11)5-7;/h4-5,12H,2-3,6H2,1H3;1H

InChI-Schlüssel

VWRKLKJPJDSSBO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)Br)OCCNC2.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.